molecular formula C9H5Cl2O4- B12559385 4,5-Dichloro-2-(methoxycarbonyl)benzoate CAS No. 145303-69-1

4,5-Dichloro-2-(methoxycarbonyl)benzoate

Katalognummer: B12559385
CAS-Nummer: 145303-69-1
Molekulargewicht: 248.04 g/mol
InChI-Schlüssel: ZKGKTIKTGHPAFM-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dichloro-2-(methoxycarbonyl)benzoate is a chemical compound with a molecular formula of C9H6Cl2O4. It is an ester derivative of benzoic acid, characterized by the presence of two chlorine atoms and a methoxycarbonyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

The synthesis of 4,5-Dichloro-2-(methoxycarbonyl)benzoate typically involves the esterification of 4,5-dichloro-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or dichloromethane. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

4,5-Dichloro-2-(methoxycarbonyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 4,5-dichloro-2-hydroxybenzoic acid and methanol.

    Reduction: The compound can be reduced to form the corresponding alcohol derivative. Common reagents used in these reactions include sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4,5-Dichloro-2-(methoxycarbonyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of agrochemicals and dyes.

Wirkmechanismus

The mechanism by which 4,5-Dichloro-2-(methoxycarbonyl)benzoate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4,5-Dichloro-2-(methoxycarbonyl)benzoate include:

    4,5-Dichloro-2-hydroxybenzoic acid: Differing by the presence of a hydroxyl group instead of a methoxycarbonyl group.

    4,5-Dichloro-2-(ethoxycarbonyl)benzoate: Differing by the presence of an ethoxycarbonyl group instead of a methoxycarbonyl group.

    4,5-Dichloro-2-(methylcarbamoyl)benzoate: Differing by the presence of a methylcarbamoyl group instead of a methoxycarbonyl group. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs.

Eigenschaften

CAS-Nummer

145303-69-1

Molekularformel

C9H5Cl2O4-

Molekulargewicht

248.04 g/mol

IUPAC-Name

4,5-dichloro-2-methoxycarbonylbenzoate

InChI

InChI=1S/C9H6Cl2O4/c1-15-9(14)5-3-7(11)6(10)2-4(5)8(12)13/h2-3H,1H3,(H,12,13)/p-1

InChI-Schlüssel

ZKGKTIKTGHPAFM-UHFFFAOYSA-M

Kanonische SMILES

COC(=O)C1=CC(=C(C=C1C(=O)[O-])Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.